3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the methoxybenzyl and oxazolylmethylthio groups. Common reagents and conditions include:
Starting Materials: 2-aminobenzamide, 2-methoxybenzyl chloride, 5-methyl-2-phenyloxazole, and thiol reagents.
Reaction Conditions: Solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as triethylamine (TEA), and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the quinazolinone core.
Substitution: Nucleophilic substitution reactions on the benzyl or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of key enzymes involved in disease processes.
Receptor Binding: Modulating the activity of receptors to alter cellular responses.
Signal Transduction Pathways: Affecting pathways that regulate cell growth, apoptosis, or other functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Other compounds in the quinazolinone family with similar core structures.
Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.
Oxazole Derivatives: Compounds containing the oxazole ring.
Uniqueness
3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-23(28-25(33-18)19-10-4-3-5-11-19)17-34-27-29-22-14-8-7-13-21(22)26(31)30(27)16-20-12-6-9-15-24(20)32-2/h3-15H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWOPQSBLAVVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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